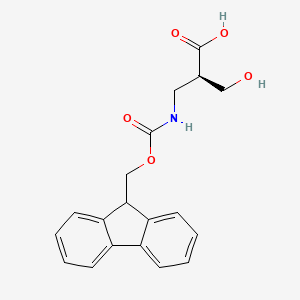
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, also known as (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.
BenchChem offers high-quality (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photophysics and Bioimaging
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid is used in bioimaging due to its photophysical properties. A study explored the linear photophysical characterization and two-photon absorption properties of a water-soluble fluorene derivative. The analysis revealed high fluorescence quantum yield and strong aggregation in water. These properties make the derivative suitable for two-photon fluorescence microscopy imaging, particularly for integrin imaging due to its high alpha(v)beta(3) integrin selectivity (Morales et al., 2010).
Synthesis of Nucleoside and Nucleotide Analogues
The compound also plays a role in the synthesis of acyclic nucleoside and nucleotide analogues. Using nonracemic amino alcohols derived from common amino acids, researchers assembled acyclic nucleoside and nucleotide analogues, controlling the absolute stereochemistry. This synthesis pathway was used to prepare nucleoside analogues like (R)- and (S)-9-[1-methyl-2-hydroxyethyl]adenine and their nucleotide counterparts (Jeffery et al., 2000).
Enantioselective Synthesis
The compound is also significant in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The enantiomerically pure glycine derivative was used to synthesize enantiopure (R)- and (S)-ATPA with high enantiomeric excesses, indicating its potential in precise synthetic chemistry (Pajouhesh et al., 2000).
作用機序
Target of Action
Fmoc-®-3-amino-2-(hydroxymethyl)propanoic acid, also known as ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid or (2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid, is primarily used as a building block in peptide synthesis . Its primary targets are the amino groups of other amino acids or peptides, which it binds to form larger peptide chains .
Mode of Action
The compound acts by protecting the amino groups during peptide synthesis. The Fmoc group serves as a temporary protective group for the amino group, preventing it from reacting prematurely during the synthesis process . The Fmoc group can be removed under basic conditions, allowing the now unprotected amino group to react with other compounds .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It enables the formation of peptide bonds without unwanted side reactions, contributing to the accurate assembly of peptide sequences . The removal of the Fmoc group is a key step in this pathway, triggering the next stage of peptide bond formation .
Pharmacokinetics
Its bioavailability would depend on the specific context of its use, such as the conditions of the peptide synthesis process .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with precise sequences . By protecting amino groups and preventing unwanted reactions, it allows for the stepwise assembly of amino acids into peptides .
Action Environment
The action of Fmoc-®-3-amino-2-(hydroxymethyl)propanoic acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability . For example, the removal of the Fmoc group requires basic conditions .
特性
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-10-12(18(22)23)9-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKZVWJLHODIG-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


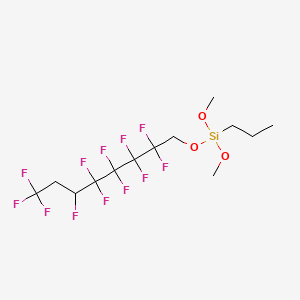


![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)

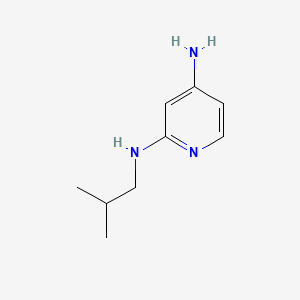

![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)
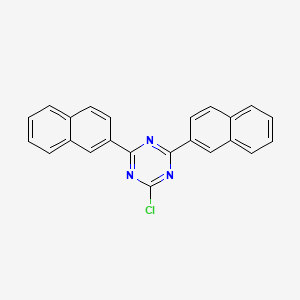

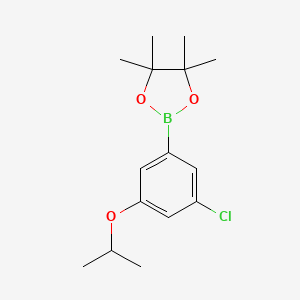
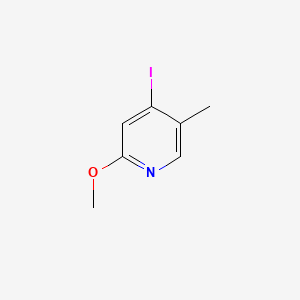
![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)